Sodium 3-aminobenzoate
Description
Positional Isomerism of Aminobenzoic Acids and Their Sodium Salts
The concept of positional isomerism is fundamental to understanding the chemistry of sodium 3-aminobenzoate (B8586502). Aminobenzoic acid can exist in three distinct positional isomers, determined by the location of the amino group relative to the carboxyl group on the benzene (B151609) ring. These are:
2-aminobenzoic acid (ortho-aminobenzoic acid or anthranilic acid)
3-aminobenzoic acid (meta-aminobenzoic acid)
4-aminobenzoic acid (para-aminobenzoic acid)
Sodium 3-aminobenzoate is the sodium salt of the meta-isomer. nih.gov The spatial arrangement of the functional groups in these isomers significantly influences their physical and chemical properties, such as melting point, solubility, and reactivity. nih.gov For instance, the ability to form intramolecular hydrogen bonds in the ortho-isomer (anthranilic acid) affects its properties compared to the meta and para isomers, where such bonding is not possible. This difference in structure extends to their sodium salts and influences their crystal packing and coordination behavior. tandfonline.comnih.gov
The study of how positional isomerism affects the properties of benzoic acid derivatives has shown that the type and position of substituents on the benzoic ring are crucial factors in determining their chemical and biological activities. nih.gov While 2-aminobenzoic acid is a known precursor in the biosynthesis of certain amino acids, 3-aminobenzoic acid and its derivatives serve as important intermediates in synthetic chemistry. tandfonline.comchemicalbook.com
Table 1: Comparison of Aminobenzoic Acid Isomers
| Property | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid |
|---|---|---|---|
| Synonym | Anthranilic acid | m-Aminobenzoic acid | p-Aminobenzoic acid (PABA) |
| CAS Number | 118-92-3 | 99-05-8 | 150-13-0 |
| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ | C₇H₇NO₂ |
| Molar Mass | 137.14 g/mol | 137.14 g/mol | 137.14 g/mol |
| Melting Point | 146-148 °C | 178-180 °C | 187-189 °C |
Data sourced from various chemical suppliers and databases.
Fundamental Significance of this compound in Aromatic Chemistry
In the realm of aromatic chemistry, this compound and its parent acid are valuable building blocks. 3-aminobenzoic acid is prepared through the reduction of 3-nitrobenzoic acid and is primarily used as a crystalline intermediate in the synthesis of various organic compounds. chemicalbook.com
The two functional groups, the amino group and the carboxylate group, have opposing effects on the reactivity of the benzene ring towards electrophilic aromatic substitution. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it (positions 2, 4, and 6). Conversely, the carboxyl group is a deactivating group and directs incoming substituents to the meta position (position 5). This interplay of directing effects makes 3-aminobenzoate a versatile precursor for creating polysubstituted aromatic rings with specific substitution patterns, which is a key challenge and objective in synthetic organic chemistry. Its derivatives are utilized in the production of azo dyes and as intermediates for pharmaceuticals and X-ray contrast media. chemicalbook.com
Interdisciplinary Relevance and Research Trajectories
The significance of this compound extends beyond traditional organic synthesis into interdisciplinary areas like coordination chemistry and materials science. The aminobenzoate ligand, with its amino and carboxylate groups, can coordinate with metal ions in various ways, acting as a monodentate or bidentate ligand. tandfonline.comresearchgate.net This allows for the construction of coordination polymers and metal-organic frameworks (MOFs). The structure of these materials is highly dependent on the isomer used. Research on the sodium salts of other aminobenzoic acid isomers has revealed the formation of polymeric chains where the sodium ions are coordinated by oxygen and nitrogen atoms from the ligands and water molecules, often resulting in distorted octahedral geometries. tandfonline.comresearchgate.net
These coordination compounds are of interest for their potential applications in catalysis, gas storage, and as advanced materials. For example, sodium 3-sulfobenzoate, a related compound, has been used in the synthesis of ionic liquids and lanthanide complexes. sigmaaldrich.cnsigmaaldrich.com
Current and future research trajectories for this compound and related compounds focus on:
Synthesis of Novel Coordination Polymers: Exploring the use of this compound as a ligand to create new coordination networks with unique structural topologies and properties.
Development of Functional Materials: Incorporating the 3-aminobenzoate moiety into larger molecular structures to develop materials such as dyes and pigments. ontosight.ai
Pharmaceutical Intermediates: Serving as a key starting material or intermediate in the multi-step synthesis of complex pharmaceutical compounds. chemicalbook.comontosight.ai
The versatility of the 3-aminobenzoate structure ensures its continued relevance in both fundamental and applied chemical research.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₇H₆NNaO₂ nih.gov |
| IUPAC Name | sodium;3-aminobenzoate nih.gov |
| Molar Mass | 159.12 g/mol nih.gov |
| CAS Number | 17264-94-7 nih.gov |
| Parent Acid | 3-Aminobenzoic Acid nih.gov |
| Synonyms | Sodium m-aminobenzoate, m-Aminobenzoic acid sodium salt nih.gov |
Data sourced from the PubChem database. nih.gov
Structure
2D Structure
Properties
CAS No. |
17264-94-7 |
|---|---|
Molecular Formula |
C7H7NNaO2 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
sodium;3-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10); |
InChI Key |
OOYSSNNCRLBWDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)O.[Na] |
Other CAS No. |
17264-94-7 |
Related CAS |
99-05-8 (Parent) |
Origin of Product |
United States |
Synthesis Methodologies and Reaction Pathways
Chemical Synthesis Approaches
The production of Sodium 3-aminobenzoate (B8586502) primarily involves the synthesis of its precursor, 3-aminobenzoic acid, which is then converted to the sodium salt.
Synthesis of 3-Aminobenzoic Acid Precursors
The most common precursor for 3-aminobenzoic acid is 3-nitrobenzoic acid. wikipedia.orgwikipedia.org The synthesis of 3-nitrobenzoic acid can be achieved through several methods. A primary method is the nitration of benzoic acid. wikipedia.org This electrophilic aromatic substitution reaction directs the nitro group to the meta position due to the electron-withdrawing nature of the carboxylic acid group. wikipedia.org The reaction is typically carried out at low temperatures, and byproducts such as 2-nitrobenzoic acid and 4-nitrobenzoic acid are also formed in smaller quantities. wikipedia.org
Another route to 3-nitrobenzoic acid involves the nitration of methyl benzoate (B1203000), followed by hydrolysis of the resulting methyl 3-nitrobenzoate. wikipedia.orgup.pt Additionally, the oxidation of 3-nitrobenzaldehyde (B41214) or the oxidative cleavage of the C-C bond in 3-nitroacetophenone can yield 3-nitrobenzoic acid. wikipedia.org
Once 3-nitrobenzoic acid is obtained, it is reduced to form 3-aminobenzoic acid. wikipedia.org This reduction can be accomplished through various methods, including catalytic hydrogenation or using reducing agents like tin and hydrochloric acid. wikipedia.orgquora.com
A different synthetic approach starts with 3-nitrobromobenzene, which is reacted with magnesium to form a Grignard reagent. This intermediate then reacts with carbon dioxide, followed by hydrolysis, to produce 3-nitrobenzoic acid, which can then be reduced to 3-aminobenzoic acid. youtube.com
Conversion of 3-Aminobenzoic Acid to Sodium 3-Aminobenzoate
The conversion of 3-aminobenzoic acid to its sodium salt is a straightforward acid-base reaction.
This compound is formed by neutralizing 3-aminobenzoic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. msu.edugoogle.com The reaction involves the deprotonation of the carboxylic acid group of 3-aminobenzoic acid by the base.
Following the neutralization reaction, the product, this compound, is typically isolated and purified through crystallization. The crystallization process is influenced by factors such as solvent choice and temperature. For aminobenzoic acids, the interaction between the solvent and the carboxylic acid group can affect the nucleation of different polymorphic forms. rsc.org Water is a common solvent used in the crystallization of aminobenzoic acid derivatives. google.com
Sustainable and Green Chemistry Routes in Aminobenzoate Production
In recent years, there has been a growing interest in developing more environmentally friendly methods for producing aminobenzoates.
The shikimate pathway is a metabolic route found in bacteria, fungi, algae, and plants that is responsible for the biosynthesis of aromatic amino acids. frontiersin.orgnih.govrsc.org This pathway can be harnessed through metabolic engineering to produce various aromatic compounds, including aminobenzoic acids. frontiersin.orgnih.gov The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through several intermediates to chorismate, a key branch point. nih.govnih.gov By overexpressing specific genes, such as the ABZ1 gene encoding for aminodeoxychorismate synthase, microorganisms like S. cerevisiae can be engineered to produce aminobenzoates. frontiersin.orgnih.gov This biosynthetic approach offers a renewable alternative to traditional chemical synthesis.
A "one-pot" oxo-reduction process has been developed for the synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde using subcritical water as a green solvent. mdpi.com This method utilizes carbonaceous bio-based materials, such as activated charcoal, as a catalyst, avoiding the need for added metals or hydrogen gas. mdpi.com The process involves the simultaneous reduction of the nitro group and oxidation of the formyl group of 3-nitrobenzaldehyde. mdpi.com Research has shown that a yield of 59% for 3-aminobenzoic acid can be achieved at 300 °C and 90 bar pressure over a 6-hour reaction time. mdpi.com This approach represents a more sustainable route by using a non-toxic, renewable solvent and a bio-based catalyst. mdpi.com
Data Tables
Table 1: Reactants and Products in the Synthesis of this compound
| Compound Name | Molecular Formula | Role in Synthesis |
| 3-Aminobenzoic Acid | C₇H₇NO₂ | Reactant (Acid) |
| Sodium Hydroxide | NaOH | Reactant (Base) |
| This compound | C₇H₆NNaO₂ | Product |
| Water | H₂O | Solvent/Byproduct |
Table 2: Key Intermediates in the Synthesis of 3-Aminobenzoic Acid
| Compound Name | Molecular Formula | Precursor/Intermediate |
| Benzoic Acid | C₇H₆O₂ | Precursor |
| 3-Nitrobenzoic Acid | C₇H₅NO₄ | Intermediate |
| Methyl Benzoate | C₈H₈O₂ | Precursor |
| 3-Nitrobenzaldehyde | C₇H₅NO₃ | Precursor |
| 3-Nitrobromobenzene | C₆H₄BrNO₂ | Precursor |
Functionalization and Derivatization Strategies
The strategic modification of this compound primarily involves the chemical transformation of its amino group. This functional handle provides a reactive site for the introduction of diverse structural motifs, leading to the creation of a vast library of derivatives with unique chemical and physical characteristics.
Synthesis of Schiff Bases from 3-Aminobenzoic Acid
The condensation reaction between the amino group of 3-aminobenzoic acid and a carbonyl compound, such as an aldehyde or ketone, is a fundamental method for synthesizing Schiff bases, also known as imines. nih.govnih.gov This reaction typically proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). The reaction is often catalyzed by the addition of a small amount of acid or base and can be carried out under various conditions, including refluxing in a suitable solvent like ethanol (B145695). researchgate.net
A variety of aldehydes can be reacted with 3-aminobenzoic acid to yield a diverse range of Schiff bases. For instance, the reaction with substituted benzaldehydes allows for the systematic variation of the electronic and steric properties of the resulting Schiff base. These modifications can influence the compound's coordination properties and potential applications.
| Aldehyde Reactant | Solvent | Reaction Conditions | Product Name | Yield (%) | Reference |
| 3-Formylacetylacetone | Methanol (B129727) | Room temperature, 3 hours | 3-[(3-carboxyphenylamino)methylidene]pentane-2,4-dione | 54 | Current time information in Bangalore, IN. |
| Salicylaldehyde | Ethanol | Reflux, 6 hours | 2-(((3-carboxyphenyl)imino)methyl)phenol | - | researchgate.net |
| 4-Nitrobenzaldehyde | Ethanol | Reflux, 6 hours | 3-(((4-nitrophenyl)imino)methyl)benzoic acid | 81 | researchgate.net |
| 4-Hydroxybenzaldehyde | Ethanol | Reflux, 6 hours | 3-(((4-hydroxyphenyl)imino)methyl)benzoic acid | - | researchgate.net |
| 4-Methoxybenzaldehyde | Ethanol | Reflux, 6 hours | 3-(((4-methoxyphenyl)imino)methyl)benzoic acid | - | researchgate.net |
| 4-Chlorobenzaldehyde | Ethanol | Reflux, 6 hours | 3-(((4-chlorophenyl)imino)methyl)benzoic acid | - | researchgate.net |
Table 1: Synthesis of Schiff Bases from 3-Aminobenzoic Acid. This interactive table summarizes the synthesis of various Schiff bases derived from 3-aminobenzoic acid and different aldehyde reactants, detailing the reaction conditions and reported yields.
The formation of the azomethine group is a key structural feature that imparts specific properties to the Schiff base derivatives. These compounds are widely studied for their ability to form stable complexes with various metal ions, acting as versatile ligands in coordination chemistry. acs.orgsemanticscholar.orgsciensage.infoisca.me
Derivatization for Labeling and Analytical Tagging
The amino group of 3-aminobenzoic acid serves as an excellent point of attachment for fluorescent tags and other labels, facilitating its use in various analytical techniques. Derivatization enhances the detectability of analytes, particularly in complex biological matrices.
One prominent application is in the analysis of carbohydrates by capillary electrophoresis (CE) with laser-induced fluorescent detection. nih.gov In this method, the reducing end of a carbohydrate is reacted with 3-aminobenzoic acid in a process called reductive amination. The resulting derivative is fluorescent, allowing for highly sensitive detection. Studies have shown that aminobenzene derivatives substituted at the 3-position, such as 3-aminobenzoic acid, exhibit good reactivity with reducing carbohydrates. nih.gov This derivatization strategy has been successfully applied to the labeling of carbohydrate chains from glycoproteins. nih.gov
Another common derivatization strategy for amino acids, which can be applied to 3-aminobenzoic acid, involves the use of o-phthaldialdehyde (OPA) in the presence of a thiol. This reaction produces a highly fluorescent isoindole derivative, which can be readily detected by fluorescence spectroscopy. This method is widely used for the pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC). chromatographyonline.comandrews.edu
| Derivatization Reagent | Analytical Technique | Purpose | Resulting Derivative | Reference |
| Reducing end of carbohydrate | Capillary Electrophoresis (CE) | Fluorescent labeling of carbohydrates | Fluorescently tagged carbohydrate | nih.gov |
| o-Phthaldialdehyde (OPA)/Thiol | HPLC with Fluorescence Detection | Fluorescent labeling of amino group | Isoindole derivative | chromatographyonline.comandrews.edu |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | HPLC-MS | Derivatization for mass spectrometry | AQC-derivatized amine | acs.org |
Table 2: Derivatization of 3-Aminobenzoic Acid for Analytical Tagging. This interactive table outlines various derivatization strategies for 3-aminobenzoic acid, the analytical techniques they are used in, and the resulting derivatives.
The choice of derivatization reagent and method depends on the specific analytical requirements, such as the desired sensitivity, selectivity, and compatibility with the chosen analytical platform.
Formation of Azo-Based Derivatives
The amino group of 3-aminobenzoic acid can be converted into a diazonium salt through a process called diazotization. This involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). nih.govnih.gov The resulting diazonium salt is a highly reactive electrophile.
This diazonium salt can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), in an electrophilic aromatic substitution reaction to form an azo compound. nih.gov Azo compounds are characterized by the presence of the -N=N- (azo) group, which acts as a chromophore, imparting color to the molecule. This reaction is the basis for the synthesis of a vast array of azo dyes. researchgate.netunb.capbworks.com
The properties of the resulting azo dye, including its color, can be tuned by varying the structure of the coupling component. The synthesis of azo dyes is a cornerstone of the chemical industry and has significant applications in textiles, printing, and other areas.
| Coupling Component | Reaction Conditions | Product Type | General Application | Reference |
| Phenol | Low temperature, acidic medium | Azo dye | Dyes and Pigments | nih.gov |
| Aniline | Low temperature, acidic medium | Azo dye | Dyes and Pigments | nih.gov |
| Naphthol | Low temperature, acidic medium | Azo dye | Dyes and Pigments | nih.gov |
| Salicylic acid | Low temperature, acidic medium | Azo dye | Dyes and Pigments | unb.ca |
Table 3: Formation of Azo-Based Derivatives from 3-Aminobenzoic Acid. This interactive table provides an overview of the formation of azo derivatives from diazotized 3-aminobenzoic acid and various coupling components, highlighting the general reaction conditions and applications.
The synthesis of azo derivatives from 3-aminobenzoic acid provides a versatile route to a wide range of colored compounds with potential applications in various fields of science and technology.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic vibrations of molecular bonds within sodium 3-aminobenzoate (B8586502).
Fourier Transform Infrared (FT-IR) spectroscopy reveals the presence and nature of the primary functional groups in sodium 3-aminobenzoate: the amino group (-NH₂) and the carboxylate group (-COO⁻). The substitution of a sodium ion for the acidic proton in 3-aminobenzoic acid leads to distinct shifts in the vibrational frequencies of these groups.
The FT-IR spectra of alkali metal salts of 3-aminobenzoic acid, including the sodium salt, have been recorded and analyzed. nih.gov In the FT-IR spectrum of 3-aminobenzoic acid (3-ABA), characteristic bands for the amino and carboxylic acid groups are observed. researchgate.net For instance, a broad band observed between 2500 and 3500 cm⁻¹ is attributed to the N-H bond of the aminobenzoic acid. mdpi.com The formation of the sodium salt results in noticeable changes in the spectrum. Specifically, the characteristic bands of the carboxylate group are altered due to the ionic interaction with the sodium ion. researchgate.net
A comparison of the FT-IR spectra of 3-aminobenzoic acid and its sodium salt highlights these changes. The wavenumbers of the vibrational bands in the IR spectra for 3-aminobenzoates show a good correlation with the ionic potential, electronegativity, and atomic mass of the metal cation. nih.gov
Table 1: Selected FT-IR Vibrational Frequencies for 3-Aminobenzoic Acid and its Derivatives
| Functional Group | Vibrational Mode | 3-Aminobenzoic Acid (cm⁻¹) | This compound (cm⁻¹) | Reference |
| Amino (-NH₂) | N-H Stretching | 3400-3200 (broad) | Similar to parent acid | researchgate.net |
| Carboxylate (-COO⁻) | Asymmetric Stretching | ~1680 (C=O) | ~1550-1610 | nih.govresearchgate.net |
| Carboxylate (-COO⁻) | Symmetric Stretching | ~1430 (C-O) | ~1400 | nih.govresearchgate.net |
| Aromatic Ring | C=C Stretching | ~1600-1450 | Similar to parent acid | researchgate.net |
Note: Specific wavenumbers can vary slightly based on the experimental conditions and the physical state of the sample.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectra of 3-aminobenzoic acid and its alkali metal salts have been recorded to study the influence of the metal cation on the electronic system. nih.gov Characteristic shifts in band wavenumbers and changes in band intensities are observed along the series of alkali metals. nih.gov
Surface-Enhanced Raman Scattering (SERS) has emerged as a highly sensitive technique for detecting and characterizing molecules at very low concentrations. While direct SERS studies on this compound are not extensively reported, research on related aminobenzoate derivatives demonstrates the potential of this technique. researchgate.netmdpi.com SERS is effective due to the enhancement of the Raman signal when molecules are adsorbed onto nanostructured metal surfaces, such as silver or gold. mdpi.com This enhancement allows for the detection of subtle molecular interactions and can provide detailed structural information. mdpi.comresearchgate.net Theoretical calculations on aminobenzoate derivatives complexed with graphene have also been performed to predict SERS activity. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in this compound. The chemical shifts are influenced by the electron density around the nuclei, which is affected by the amino and carboxylate groups.
Studies have shown that the chemical shifts of protons and carbons in the aromatic ring of 3-aminobenzoates are influenced by the metal cation. nih.gov In a comparative study, the ¹H and ¹³C NMR spectra of this compound were analyzed in relation to benzoic acid. researchgate.net The chemical shifts of all protons on the benzoate (B1203000) ring are smaller than those of the corresponding protons in benzoic acid. researchgate.net For 3-aminobenzoic acid, ¹H NMR spectra have been reported in DMSO-d₆, showing distinct signals for the aromatic protons and the amine protons. rsc.org Similarly, ¹³C NMR data for 3-aminobenzoic acid has been documented, identifying the chemical shifts for each carbon atom in the molecule. rsc.org
Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Aminobenzoic Acid
| Nucleus | Position | Chemical Shift (ppm) | Solvent | Reference |
| ¹H | H-2 | ~7.15 (t) | DMSO-d₆ | rsc.org |
| ¹H | H-4, H-6 | ~7.04-7.09 (m) | DMSO-d₆ | rsc.org |
| ¹H | H-5 | ~6.73-6.75 (m) | DMSO-d₆ | rsc.org |
| ¹H | -NH₂ | ~5.29 (s) | DMSO-d₆ | rsc.org |
| ¹³C | C-1 (COO⁻) | ~168.3 | DMSO-d₆ | rsc.org |
| ¹³C | C-3 (-NH₂) | ~149.2 | DMSO-d₆ | rsc.org |
| ¹³C | C-5 | ~129.3 | DMSO-d₆ | rsc.org |
| ¹³C | C-1 | ~131.7 | DMSO-d₆ | rsc.org |
| ¹³C | C-6 | ~118.4 | DMSO-d₆ | rsc.org |
| ¹³C | C-4 | ~117.1 | DMSO-d₆ | rsc.org |
| ¹³C | C-2 | ~114.9 | DMSO-d₆ | rsc.org |
Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by solvent and concentration.
NMR spectroscopy can also provide insights into the conformation and dynamic behavior of molecules in solution. Studies on aminobenzoate derivatives have explored their relaxation pathways and photodynamics in different solvent environments. rsc.orgrsc.org The photodynamics of methyl-3-aminobenzoate, a related compound, were found to be sensitive to the polarity of the solvent. rsc.org While detailed conformational and dynamic studies specifically on this compound using advanced NMR techniques are not widely published, the principles from related molecules suggest that such investigations could reveal important information about its behavior in solution. For instance, studies on other biomolecules have utilized ultrafast fluorescence spectroscopy to probe dynamical flexibility, which can be correlated with NMR data. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation patterns observed in MS can also help in structural elucidation.
The mass spectrum of 3-aminobenzoic acid has been recorded, showing a molecular ion peak corresponding to its molecular weight. chemicalbook.comnist.gov The fragmentation of aminobenzoate esters under mass spectrometric conditions has been studied, revealing competitive pathways such as alkyl-radical loss and alkene loss. researchgate.netresearchgate.net For meta-isomers like 3-aminobenzoate derivatives, the predominant fragmentation pathway is often the homolytic cleavage of the alkyl-oxygen bond of the ester moiety. researchgate.net While these studies are on esters, they provide insight into the general fragmentation behavior of the aminobenzoate core structure. The fragmentation of deprotonated ethyl 3-aminobenzoate primarily involves an ethyl radical loss. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of compounds by creating ions from a liquid solution and analyzing them in a mass spectrometer. nih.gov This soft ionization technique is particularly suitable for polar and thermally labile molecules like this compound. nih.gov
In the analysis of this compound, ESI-MS is employed to confirm its molecular weight. The compound, with a molecular formula of C7H6NNaO2, has a calculated molecular weight of approximately 159.12 g/mol . ncats.iodrugbank.com During ESI-MS analysis, the sodium salt can be readily ionized. The resulting mass spectrum is expected to show a prominent peak corresponding to the molecular ion or related adducts. For instance, in positive ion mode, the formation of sodium adducts like [M+Na]+ is common, especially when sodium ions are present in the solvent. spectroscopyonline.com The presence of nitrogen-containing aromatic compounds can influence the ionization efficiency, which is also dependent on the solvent pH and instrumental settings. nih.gov
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the molecule. For 3-aminobenzoic acid, the parent compound, characteristic fragmentation pathways have been proposed which would be relevant to understanding the behavior of its sodium salt under ESI-MS conditions. researchgate.net
Table 1: ESI-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C7H6NNaO2 |
| Molecular Weight | 159.1178 |
| Ionization Mode | Positive/Negative |
| Expected Primary Ion (Positive) | [C7H7NO2 + Na]+ |
| Expected Primary Ion (Negative) | [C7H6NO2]- |
Note: The exact m/z values and adducts observed can vary depending on the specific experimental conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a cornerstone technique in metabolomics for the comprehensive analysis of small molecules in biological systems. lcms.cz In the context of this compound, LC-MS is instrumental in studying its metabolic fate and identifying related metabolites in complex biological matrices. nih.gov
Metabolomic studies often involve the untargeted analysis of a wide range of metabolites. animbiosci.orgplos.org LC-MS methods are developed to achieve enhanced separation efficiency and detection sensitivity for various compounds, including aromatic amines like 3-aminobenzoic acid. nih.govacs.org This often involves derivatization to improve chromatographic behavior and ionization efficiency. nih.govnih.gov For instance, a study on the metabolomic analysis of sera from individuals with long-term inhalation of caffeine-sodium benzoate utilized LC-MS to identify potential biomarkers. nih.gov
The analytical workflow typically involves sample extraction, chromatographic separation, and mass spectrometric detection. animbiosci.orgplos.org Different chromatographic techniques, such as reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC), can be employed to cover a broad range of metabolite polarities. plos.org High-resolution mass spectrometry (HRMS) is often used for accurate mass measurements, which aids in the identification of unknown metabolites by searching against metabolomics databases. nih.gov
Recent research has highlighted the presence and metabolism of 3-aminobenzoic acid (3-ABA) in the human intestine, identifying it in foods like beans through LC-QTOF-MS analysis. physiology.org Furthermore, LC-MS/MS methods have been developed for the rapid and sensitive detection of 3-aminobenzoic acid as a metabolite of certain anesthetics in fish. nih.gov
X-ray Diffraction and Solid-State Structure
Single-Crystal X-ray Diffraction for Crystal Structure Determination
For this compound, obtaining a single crystal of suitable quality is a prerequisite for SC-XRD analysis. crystallizationsystems.com The process involves growing a crystal, which can be achieved through methods like slow evaporation of a solvent. researchgate.net Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to solve and refine the crystal structure. uhu-ciqso.es
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the structural properties of polycrystalline materials. mdpi.comacs.org Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a powdered sample, making it more accessible for routine analysis. acs.org
In the context of this compound, PXRD is used to confirm the crystalline nature of the synthesized material and to identify its specific crystalline form or polymorph. nih.govrsc.org The PXRD pattern is a fingerprint of the crystalline solid, with each crystalline phase exhibiting a unique set of diffraction peaks at specific 2θ angles. acs.org
Studies on sodium carboxylates have utilized PXRD to validate the successful synthesis of the target compounds and to ensure the absence of crystalline side-products. nih.govresearchgate.net For instance, in the mechanochemical synthesis of various sodium carboxylates, PXRD patterns were compared with those from solution-based synthesis to confirm product formation. nih.govrsc.org The technique is also employed to assess the crystallinity of materials in composite electrodes for battery applications, where a reduction in peak intensity can indicate a loss of crystallinity. mdpi.com
Table 2: Representative PXRD Peak Information for a Sodium Carboxylate
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 100 |
| 15.5 | 5.71 | 45 |
| 20.8 | 4.27 | 60 |
| 25.1 | 3.54 | 30 |
Note: This is an example table. The actual PXRD pattern for this compound would need to be experimentally determined.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transition Characterization and Aromatic System Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. libretexts.orglibretexts.org When a molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orglibretexts.org This technique is particularly useful for analyzing molecules with chromophores, which are parts of a molecule that absorb light strongly in the UV-Vis region, such as conjugated π systems. libretexts.org
For this compound, the aromatic ring and the amino and carboxylate groups constitute the chromophore. The UV-Vis spectrum of 3-aminobenzoic acid, the parent compound, shows absorption maxima that can be attributed to π → π* transitions of the aromatic system. sielc.com These transitions involve the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org The presence of substituents on the benzene (B151609) ring, such as the amino and carboxylate groups, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). scribd.com
A study on 3-aminobenzoic acid reported absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The formation of the sodium salt is expected to cause a shift in these absorption bands. The electronic spectra of alkali metal salts of 3-aminobenzoic acid have been studied, and correlations have been found between the wavenumbers of the vibrational bands and the properties of the metal cations. nih.gov The solvent environment can also affect the UV-Vis spectrum, with polar solvents potentially causing shifts in the absorption bands. researchgate.net
Table 3: UV-Vis Absorption Maxima for 3-Aminobenzoic Acid
| Absorption Maximum (λmax) | Wavelength (nm) |
| Peak 1 | 194 |
| Peak 2 | 226 |
| Peak 3 | 272 |
Source: SIELC Technologies. sielc.com
Spectroelectrochemical Behavior Studies
Spectroelectrochemical studies involving this compound are primarily centered on the electrochemical behavior of its parent molecule, 3-aminobenzoic acid (3-ABA). The focus of this research is its propensity to undergo electropolymerization to form conductive polymer films.
The process is initiated through the electrochemical oxidation of 3-ABA. rsc.org When subjected to cyclic voltammetry, the first potential scan typically shows an irreversible oxidation peak of the amino group at approximately +0.85 V. rsc.org This event signals the formation of cation radicals, which are the primary species that initiate the polymerization process. rsc.org
With an increasing number of scans, oligomers of 3-aminobenzoic acid begin to deposit on the electrode surface, forming a film of poly(3-aminobenzoic acid) (P3ABA). rsc.orgresearchgate.net This deposition leads to the emergence of new redox peaks in the cyclic voltammograms, which correspond to the changes in the redox state of the newly formed polymer layer. rsc.org Research indicates that the formation of shorter oligomer chains can sometimes passivate the electrode surface, preventing further redox reactions. rsc.org
Crucially, investigations using vibrational spectroscopy and mass spectrometry have determined that the intermolecular connections in the polymer are formed through the amino groups, in a mechanism similar to that of aniline (B41778) polymerization. researchgate.net The carboxyl groups of the 3-ABA monomer are not significantly damaged during this polymerization, which is a vital characteristic for potential applications involving post-modification of the film. researchgate.net The resulting P3ABA films are electroactive and have been studied for various sensing applications. rsc.org
Thermal Analysis Techniques
Thermal analysis provides critical information on the thermal stability, decomposition, and phase transitions of a material. For this compound, a detailed examination is best achieved by analyzing the extensive data available for its parent acid, 3-aminobenzoic acid.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Mechanisms
Thermogravimetric Analysis (TGA) of 3-aminobenzoic acid (3-ABA) reveals a multi-stage decomposition process when heated in an inert nitrogen atmosphere. akjournals.com
The thermal degradation begins with an onset of mass loss at approximately 100°C. akjournals.com This is followed by a period of rapid mass loss, where the compound loses about 90% of its total mass as the temperature increases to 270°C. akjournals.com Beyond this point, a much slower mass loss continues, and the decomposition is still incomplete even at 540°C. akjournals.com
A key finding from these studies is that evolved gas analysis conducted via Fourier Transform Infrared Spectroscopy (FTIR) during the TGA run did not detect the formation of carbon dioxide (CO2). akjournals.com This indicates that, unlike some other aminobenzoic acid isomers, the initial decomposition of 3-ABA does not proceed via a simple decarboxylation mechanism. akjournals.com The significant mass loss observed is attributed primarily to sublimation, followed by a more complex breakdown of the molecule at higher temperatures. akjournals.com
| Temperature Range (°C) | Mass Loss (%) | Observed Process |
|---|---|---|
| ~100 | Onset | Start of sublimation/decomposition akjournals.com |
| 100 - 270 | ~90% | Rapid mass loss akjournals.com |
| > 270 | Slow additional loss | Slow decomposition of residue akjournals.com |
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) is used to study the heat flow associated with physical transitions in a material, such as melting and crystallization. For 3-aminobenzoic acid, DSC studies provide precise data on its melting behavior and associated enthalpy changes.
The melting point of 3-aminobenzoic acid has been reported at 171°C. akjournals.com DSC analysis shows a sharp endothermic peak corresponding to this melting process. The enthalpy of fusion (ΔfusH), which is the energy required to melt the solid, has been determined through these studies. One key study reports a value of 33.7 kJ/mol at a melting temperature of 445.7 K (172.55 °C). nist.gov Other reported values for the enthalpy of fusion exist, reflecting different experimental conditions or analytical methods. nist.gov
| Parameter | Value | Reference |
|---|---|---|
| Melting Point (m.p.) | 171 °C | akjournals.com |
| Enthalpy of Fusion (ΔfusH) | 33.7 kJ/mol | nist.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energies, and electronic properties with high accuracy. For sodium 3-aminobenzoate (B8586502), these calculations often focus on the 3-aminobenzoate anion or its interaction with the sodium cation, as well as the parent 3-aminobenzoic acid.
Density Functional Theory (DFT) has become a primary method for studying the structure and properties of aminobenzoates due to its balance of computational cost and accuracy. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to determine the optimized molecular geometry. science.govscirp.org These calculations predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. ntnu.no
Studies on related systems, such as cocrystals of 3-aminobenzoic acid, have shown that DFT functionals like wB97X-D can be particularly effective for describing hydrogen bonding interactions, which are crucial in the crystal structure. rsc.orgresearchgate.net The calculated HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is a key electronic property derived from DFT, which helps in understanding the molecule's chemical reactivity and kinetic stability. rsc.org For instance, a smaller energy gap suggests that a molecule is more chemically reactive. rsc.org Natural Bond Orbital (NBO) analysis, another tool used alongside DFT, reveals insights into hyperconjugative interactions and the stability conferred by hydrogen bonds. science.gov
Table 1: Selected Optimized Geometrical Parameters for 3-Aminobenzoic Acid (Parent Compound) using DFT Note: This table presents representative data for the parent acid, 3-aminobenzoic acid, as computational studies often focus on this form. The values can vary depending on the specific DFT functional and basis set used.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) |
| Bond Length | C1-C2 | 1.39 Å |
| C-N | 1.40 Å | |
| C=O | 1.22 Å | |
| C-O | 1.37 Å | |
| Bond Angle | C2-C1-C6 | 120.5° |
| O=C-O | 123.0° |
Data compiled from theoretical studies on aminobenzoic acid isomers. daneshyari.comresearchgate.net
Ab initio methods, which are based on first principles without empirical parameters, are also utilized to study 3-aminobenzoic acid and its salts. nih.govresearchgate.net Methods like Hartree-Fock (HF) are often used in conjunction with DFT to provide a comparative analysis of the calculated molecular structures. daneshyari.comnih.gov These methods are crucial for accurately modeling the molecular system and its various interactions.
Ab initio molecular dynamics, a simulation technique that computes the forces on atoms from electronic structure calculations on the fly, has been used to investigate processes like the solvation and aggregation of meta-aminobenzoic acid in water. nih.govresearchgate.net Such studies provide a detailed picture of the interactions between the solute and solvent molecules, revealing how hydrogen bonding and other intermolecular forces dictate the behavior of the molecule in solution. nih.govresearchgate.net The strength and nature of these non-covalent interactions can be further analyzed using theories like the Quantum Theory of Atoms in Molecules (QTAIM). rsc.org
Spectroscopic Parameter Prediction and Validation
A significant application of computational chemistry is the prediction of spectroscopic data. Theoretical spectra can be generated and compared with experimental results to validate both the computational model and the interpretation of the experimental data.
Theoretical vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra for 3-aminobenzoic acid and its alkali metal salts, including sodium 3-aminobenzoate, have been successfully calculated. nih.govresearchgate.net DFT calculations are commonly used to predict the vibrational frequencies and intensities of the molecule's normal modes. daneshyari.comresearchgate.net These theoretical assignments help in understanding the specific atomic motions corresponding to each peak in the experimental IR and Raman spectra. daneshyari.com For example, characteristic bands for the amino (-NH2) and carboxylate (-COO⁻) groups can be precisely assigned. researchgate.netresearchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. daneshyari.comdergipark.org.tr These calculations provide theoretical chemical shift values that can be correlated with experimental data, aiding in the structural elucidation of the molecule in solution. nih.gov
A critical step in computational studies is the validation of theoretical results against experimental measurements. For 3-aminobenzoic acid and its derivatives, there is generally good agreement between the computationally predicted and experimentally recorded data.
Studies have shown a strong linear correlation between the calculated and experimental ¹H and ¹³C NMR chemical shifts. daneshyari.comresearchgate.net In vibrational spectroscopy, calculated wavenumbers often match well with experimental IR and Raman spectra, confirming the accuracy of the computed molecular geometry and force field. nih.govrsc.orgresearchgate.net For instance, the calculated spectra for a cocrystal of nitrofurantoin (B1679001) and 3-aminobenzoic acid verified the formation of specific N–H⋯O and O–H⋯O hydrogen bonds that were observed experimentally. rsc.org This synergy between theory and experiment is essential for a comprehensive understanding of the molecule's structure and properties.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Note: This table is illustrative, based on data for alkali metal 3-aminobenzoates. Exact values depend on the computational method and experimental conditions.
| Vibrational Mode | Assignment | Experimental (IR) | Calculated (DFT) |
| ν(COO⁻) asym | Asymmetric COO⁻ Stretch | ~1563 | ~1560 |
| ν(COO⁻) sym | Symmetric COO⁻ Stretch | ~1419 | ~1422 |
| β(NH₂) | NH₂ Bending | ~1614 | ~1610 |
| Ring Vibrations | C-C Stretch | ~1595 | ~1591 |
Data compiled from spectroscopic studies of alkali metal 3-aminobenzoates. nih.govresearchgate.net
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. MD simulations model the movements of atoms and molecules based on a classical force field, allowing for the study of larger systems and longer timescales. semanticscholar.org
For systems related to 3-aminobenzoic acid, MD simulations have been used to explore aggregation behavior in aqueous solutions. nih.govresearchgate.net These simulations can reveal how molecules interact and self-assemble, which is crucial for understanding processes like crystallization. nih.gov The simulations can track the formation of different types of interactions, such as π-π stacking and hydrogen bonds between zwitterionic pairs, and determine their relative stability. nih.govresearchgate.net
Conformational analysis is another key aspect, often initiated by scanning the potential energy surface (PES) to identify stable conformers (isomers that differ by rotation around single bonds). researchgate.netresearchgate.net By rotating specific bonds, such as the C-C bond connecting the carboxyl group to the ring, researchers can identify low-energy structures. researchgate.net This analysis is fundamental for understanding which shapes the molecule is likely to adopt and how its conformation influences its properties and interactions.
Relaxed Potential Energy Scans for Stable Conformers
Relaxed potential energy surface (PES) scans are a fundamental computational technique used to identify the most stable three-dimensional arrangements, or conformers, of a molecule. blogspot.comq-chem.com This method involves systematically varying a specific geometric parameter, such as a dihedral angle, while allowing all other parts of the molecule to geometrically optimize, or "relax," to the lowest energy state for that specific constraint. uni-muenchen.degoogle.com By plotting the resulting energy at each step, a potential energy profile is generated, where the minima correspond to stable conformers and the peaks represent the energy barriers for conversion between them. uni-muenchen.de
In the study of aminobenzoate derivatives, relaxed potential energy scans are employed to predict the stable conformers of the molecules. researchgate.net This analysis is critical for understanding how the molecule's shape influences its physical and chemical properties. The process can be performed using various quantum chemistry software packages and typically involves defining the molecule's geometry and then specifying the coordinate to be scanned over a defined range. blogspot.comq-chem.com
| Concept | Description | Relevance to this compound |
|---|---|---|
| Potential Energy Surface (PES) | A mathematical surface that represents the energy of a molecule as a function of its geometry. blogspot.com | Defines the energy landscape for all possible conformations of the molecule. |
| Relaxed Scan | A type of PES scan where for each fixed value of a scanned coordinate, all other coordinates are optimized to minimize the energy. q-chem.comgoogle.com | Identifies true energy minima (stable conformers) by allowing the rest of the molecule to adapt to changes in the scanned coordinate. researchgate.net |
| Conformers | Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. | Determines the predominant shapes the molecule adopts in different environments. |
| Dihedral Angle | The angle between two intersecting planes, often the key coordinate scanned to explore rotational conformers. q-chem.com | Rotation around the C-C and C-N bonds is scanned to find the most stable orientation of the amino and carboxylate groups relative to the benzene (B151609) ring. |
Solvation Effects Modeling
The chemical behavior of a molecule can be significantly altered by its solvent environment. Computational models are used to simulate these solvation effects, providing insight into how solvent-solute interactions affect stability, structure, and reactivity. For aminobenzoic acid and its derivatives, modeling has been used to understand how different solvents influence crystal growth and protomer stability. acs.orgacs.org
One study investigated how ethanol (B145695) and nitromethane (B149229) affect the crystallization of p-aminobenzoic acid. acs.org Molecular modeling revealed that ethanol molecules prefer to bind to the carboxylic acid and amino groups, whereas nitromethane molecules tend to interact with the amino group and the phenyl ring. acs.org This differential interaction explains why the presence of nitromethane disrupts the π-π stacking interactions that lead to needle-like crystal growth, resulting in a more uniform morphology. acs.orgmanchester.ac.uk
Furthermore, computational studies on para-aminobenzoic acid have shown that the mechanism of proton transfer between the amino and carboxylic acid groups is highly dependent on the solvent. acs.org For solvents like methanol (B129727) and ammonia, the interconversion is catalyzed by a single solvent molecule, whereas for water, a larger cluster of at least six molecules is required, suggesting a Grotthuss-type mechanism. acs.org These models use quantum chemical calculations, such as Density Functional Theory (DFT), to map out the potential energy pathways for these solvent-mediated reactions. acs.org
Reaction Mechanism Modeling
Theoretical modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this includes understanding its synthesis and subsequent chemical transformations.
Elucidation of Nitration and Other Synthetic Pathways
The nitration of aromatic compounds is a classic electrophilic substitution reaction. Computational methods, particularly DFT, are key to modeling the reaction pathways and mechanisms of such processes. For related compounds, computational chemistry has been used to propose mechanisms for nitration, for instance, by identifying trifluoroacetyl nitrate (B79036) as a powerful electrophilic nitrating agent formed in situ. researchgate.net
Enzymatic nitration pathways have also been a subject of theoretical investigation. researchgate.net Studies on biocatalysis explore how enzymes can achieve nitration under mild conditions, a process that is difficult to replicate with traditional chemical methods. researchgate.net These computational models examine the enzyme's active site and the interaction with the substrate to understand the reaction's scope and mechanism, aiming to inspire innovation in sustainable organic synthesis. researchgate.net
Investigation of Proton Transfer and C-H Bond Activation Mechanisms
Proton transfer is a fundamental chemical process that can dictate a molecule's reactivity and function. britannica.com In derivatives of 3-aminobenzoic acid, such as certain Schiff bases, intramolecular proton transfer has been observed, leading to the formation of a zwitterionic structure. researchgate.net The kinetics and thermodynamics of these transfers are often studied computationally. rsc.orgnih.gov For isomers of aminobenzoic acid, solvent-mediated proton transfer is crucial for the interconversion between protomers, and potential energy schemes calculated via DFT show that the energy of the transition state is sensitive to the proton affinity of the solvent. acs.org
C-H bond activation is a powerful strategy in organic synthesis for directly functionalizing otherwise inert C-H bonds. tcichemicals.comprinceton.edu These reactions typically involve a transition metal catalyst and often a directing group on the substrate to position the catalyst near the target C-H bond. nih.govuantwerpen.be Computational modeling is essential for understanding the mechanism of these complex catalytic cycles, including the coordination of the substrate, the C-H bond cleavage step, and the final product formation.
Intermolecular Interactions and Host-Guest Chemistry
The non-covalent interactions of this compound with other molecules and surfaces are critical for applications in materials science and separation processes.
Adsorption Studies with Graphene Monolayers
Graphene and graphene oxide have been identified as promising materials for various applications, including the adsorption of organic molecules from aqueous solutions. arabjchem.orgwhiterose.ac.uk The interaction between aminobenzoate derivatives and graphene surfaces has been a focus of computational studies. researchgate.net
A theoretical study on the adsorption of three aminobenzoate derivatives onto a graphene monolayer found that the molecules interact favorably, leading to stable complexes. researchgate.net The stability of these complexes, quantified by the adsorption energy, varies depending on the specific derivative. researchgate.net For instance, the calculated Gibbs free adsorption energy (ΔG) for one derivative was -4.20 kcal/mol, indicating a spontaneous and favorable interaction. researchgate.net These interactions are driven by a combination of forces, including π-π stacking between the aromatic ring of the aminobenzoate and the graphene sheet, as well as hydrogen bonding. arabjchem.orgresearchgate.net
In a related experimental and characterization study, a nanocomposite of poly(3-aminobenzoic acid) with graphene oxide and cobalt ferrite (B1171679) was synthesized and used as an adsorbent. arabjchem.orgresearchgate.net The study confirmed that interactions such as hydrogen bonding and electrostatic forces contribute to the adsorption process. arabjchem.orgresearchgate.net Computational assessments of various force fields for modeling amino acid adsorption on graphene show that while the absolute values of adsorption energies may differ, the relative trends across different molecules are generally consistent. rsc.org
Ion-Pair Recognition Mechanisms and Cooperativity
Computational and theoretical chemistry studies have provided significant insights into the mechanisms of ion-pair recognition involving derivatives of 3-aminobenzoic acid. These studies often focus on synthetic receptors that incorporate the 3-aminobenzoate framework to simultaneously bind both a cation and an anion.
Research into ditopic ion pair receptors, which feature distinct binding sites for both cations and anions, has revealed the nuanced ways in which these molecules can recognize and bind ion pairs. A series of receptors based on an aminobenzoic acid platform, for instance, have been synthesized and their binding properties with various ions, including sodium, have been investigated. nih.gov These receptors typically pair a cation-binding moiety, such as a crown ether, with an anion-binding site, like a urea (B33335) or thiourea (B124793) group, linked by a substituted benzoic acid. nih.gov
The spatial arrangement of these binding sites, as dictated by the substitution pattern on the benzoic acid ring (ortho, meta, or para), has been shown to be a critical factor in the efficacy of ion-pair recognition. nih.gov For example, studies on regioisomeric receptors revealed that meta- and para-substituted aminobenzoic acid derivatives exhibit significantly higher affinity for ion pairs compared to their ortho-substituted counterparts. nih.gov This difference is attributed to the proper mutual orientation of the binding domains in the meta and para isomers, which facilitates simultaneous interaction with both the cation and the anion. nih.gov In contrast, the ortho-substituted receptor can be hampered by the formation of an intramolecular hydrogen bond, which impedes its binding ability. nih.gov
Spectroscopic analyses, such as UV-Vis and ¹H NMR titrations, are instrumental in elucidating these binding events in solution. nih.govresearchgate.net These studies have consistently shown that for many aminobenzoic acid-based receptors, the presence of a sodium cation enhances the binding of anions, a phenomenon known as positive cooperativity. nih.govresearchgate.net This synergistic effect underscores the importance of the cation in organizing the receptor's conformation to better accommodate the anion.
X-ray crystallography of co-crystals formed between the receptor and a sodium salt provides definitive evidence of the ion-pair recognition mechanism in the solid state. nih.govresearchgate.net These crystal structures often reveal that the sodium cation is bound by the designated cation-binding domain (e.g., the crown ether), while the anion interacts with the anion-binding site (e.g., the urea or thiourea group). nih.govresearchgate.net The proximity and interaction between the co-bound ions can lead to the formation of extended supramolecular structures. nih.gov
A notable example involves a 3-aminobenzoic acid-based ion pair receptor incorporating a thiourea group and a crown ether. researchgate.net This receptor demonstrated a more than six-fold enhancement in its ability to bind the weakly coordinating thiocyanate (B1210189) anion in the presence of sodium cations. researchgate.net X-ray analysis of the complex with sodium thiocyanate confirmed that the sodium cation and the thiocyanate anion interact directly with their respective binding domains. researchgate.net
The table below summarizes the binding constants for a meta-substituted aminobenzoic acid receptor with various anions in the absence and presence of sodium cations, illustrating the cooperative nature of the binding.
| Anion | Binding Constant (K_a) without Na⁺ (M⁻¹) | Binding Constant (K_a) with Na⁺ (M⁻¹) | Cooperativity Factor |
| Cl⁻ | 1,200 | 15,000 | 12.5 |
| Br⁻ | 400 | 5,100 | 12.8 |
| I⁻ | <100 | 800 | >8 |
| CH₃COO⁻ | 25,000 | 25,000 | 1.0 |
| Data derived from studies on meta-substituted aminobenzoic acid receptors. nih.gov |
The following table presents data for a 3-aminobenzoic acid based receptor with a thiourea binding domain, showing the enhancement in binding of thiocyanate in the presence of sodium.
| Guest | Binding Constant (K_a) (M⁻¹) |
| Tetrabutylammonium thiocyanate (TBASCN) | Not specified, but effective association observed |
| Sodium thiocyanate (NaSCN) | More than six-fold enhancement compared to TBASCN |
| Data from spectroscopic measurements in acetonitrile. researchgate.net |
These computational and experimental findings highlight the sophisticated mechanisms of ion-pair recognition and cooperativity that can be achieved with receptors based on the 3-aminobenzoic acid scaffold. The ability to fine-tune the binding properties through synthetic modification of the receptor structure opens avenues for the development of highly selective sensors and transport agents for specific ion pairs.
Coordination Chemistry and Metal Complexation
Coordination Properties of Aminobenzoate Ligands
The dual functionality of the aminobenzoate ligand is central to its coordination behavior, enabling multiple binding modes and facilitating the design of complex molecular architectures.
The aminobenzoate ligand possesses both a hard carboxylate oxygen donor and a borderline amino nitrogen donor, allowing it to coordinate with metal ions in several distinct modes. The specific coordination is influenced by factors such as the nature of the metal ion, the steric and electronic effects of the ligand, and the reaction conditions.
Commonly, aminobenzoate and related amino acid ligands act as bidentate chelating agents, coordinating to a metal center through one oxygen atom of the carboxylate group and the nitrogen atom of the amino group. wikipedia.orgwikiwand.com This N,O-bidentate coordination results in the formation of a stable five-membered chelate ring. wikipedia.orgwikiwand.com
However, other binding modes are frequently observed:
Monodentate Coordination: The ligand can bind to a metal ion through only one of the carboxylate oxygen atoms. This is seen, for example, in sodium 2-amino-3,5-dichlorobenzoate. tandfonline.com
Bidentate Bridging: The carboxylate group can bridge two different metal centers. This mode is observed in the sodium salt of 3,4-diaminobenzoic acid. tandfonline.com
Polydentate Coordination: In some structures, the ligand can act as a polydentate linker, coordinating to multiple metal ions through its various donor atoms. For instance, the 2-aminobenzoate (B8764639) ligand can act as a pentadentate ligand in certain potassium complexes, creating a polymeric network. tandfonline.com In the case of sodium 4-amino-2-hydroxybenzoate (B10774363), the ligand exhibits a tridentate character, linking to sodium ions through a carboxylate oxygen, a phenolic oxygen, and the amino group. tandfonline.com
The flexibility in coordination allows aminobenzoate ligands to form both simple mononuclear complexes and complex, extended polymeric structures.
The distinct cation- and anion-binding capabilities of the amino and carboxylate groups, respectively, make aminobenzoate derivatives valuable components in the design of heteroditopic receptors. These are sophisticated molecules engineered with separate binding sites to simultaneously recognize and bind both a cation and an anion, a process known as ion-pair recognition. nih.govresearchgate.net
The design of these receptors is a significant area of supramolecular chemistry, with applications in salt extraction, transmembrane transport, and sensing. nih.govresearchgate.net Key design principles include:
Integration of Binding Sites: A typical heteroditopic receptor combines a cation-binding moiety (like a crown ether) with an anion-binding site (often involving hydrogen-bond donors like urea (B33335) or amide groups). The aminobenzoate structure can be incorporated to provide the anion-binding carboxylate function. rsc.org
Cooperativity: An important concept in ion-pair binding is cooperativity, where the binding of one ion influences the affinity of the receptor for the counter-ion. nih.govresearchgate.net
Flexibility and Preorganization: The conformational freedom of the receptor plays a crucial role. While rigid receptors may offer high preorganization for strong binding, more flexible designs can adapt to different ion pairs and interfacial conditions, proving more effective in processes like liquid-liquid extraction. rsc.org
For example, receptors have been designed using α-ε-amino acids equipped with a 4-nitrophenyl urea group (for anion binding) and an N-(3-aminobenzyl)-aza-18-crown-6 moiety (for cation binding) to effectively extract potassium carboxylate salts. rsc.org
Alkali Metal Coordination Chemistry
The interaction of the 3-aminobenzoate (B8586502) ligand with alkali metals, particularly sodium, is fundamental to the structure and properties of sodium 3-aminobenzoate itself.
The 3-aminobenzoate ligand displays an affinity for sodium ions, primarily through the negatively charged carboxylate group. In heteroditopic receptors designed for sodium salts, the precise arrangement of binding domains is critical for achieving high affinity and selectivity.
Studies on light-responsive heteroditopic carriers have demonstrated the ability to control sodium ion binding. For instance, an azobenzene-based carrier incorporating benzo-15-crown-5 (B77314) (for Na⁺ binding) and amide groups (for anion binding) showed significantly different affinities for sodium iodide (NaI) depending on its isomeric state. chemrxiv.org
| Receptor Isomer | Stability Constant (Kₐ) for NaI in MeCN-d₃ |
| trans-isomer | 19,500 ± 1000 M⁻¹ |
| cis-isomer | 48,000 ± 2200 M⁻¹ |
This table illustrates the change in binding affinity of a synthetic receptor for a sodium salt, highlighting how molecular geometry impacts ion binding.
In the solid state, alkali metal aminobenzoates often form extended polymeric structures rather than discrete molecular units. The crystal structure of related compounds, such as sodium 4-amino-2-hydroxybenzoate dihydrate, provides insight into the likely solid-state arrangement of this compound.
In this analogue, the structure consists of polymeric chains where sodium ion pairs are linked by the tridentate 4-amino-2-hydroxybenzoate ligands. tandfonline.com The coordination environment around each sodium atom is a distorted octahedron, formed by five oxygen atoms and one nitrogen atom. tandfonline.com Two water molecules also play a crucial role, bridging the sodium atoms within the chain. tandfonline.com
Key features of these polymeric structures include:
Bridging Ligands: The aminobenzoate ligand connects multiple metal centers.
Bridging Water Molecules: Coordinated water molecules often link adjacent metal polyhedra.
High Coordination Numbers: The metal ions, like sodium, typically exhibit high coordination numbers, often achieving an octahedral geometry. tandfonline.com
Similarly, potassium 2-aminobenzoate forms a polymeric chain where octacoordinated potassium atoms are bonded to carboxylate oxygen atoms and bridging water molecules. tandfonline.com These extended networks are further stabilized by a system of hydrogen bonds.
Transition Metal Complexation
The 3-aminobenzoate ligand readily forms complexes with a wide range of transition metals. The ability of the ligand to form a stable N,O-chelate ring makes it an effective partner for many d-block elements. wikipedia.orgwikiwand.com
Transition metal complexes with aminobenzoate ligands are structurally diverse. For metal ions that favor octahedral coordination, homoleptic (containing only one type of ligand) complexes with a 3:1 ligand-to-metal stoichiometry, M(aminobenzoate)₃, are common. wikipedia.org These complexes can exist as facial (fac) and meridional (mer) isomers, both of which are chiral. wikipedia.org
The coordination can also involve other ligands, leading to heteroleptic complexes. The versatility of aminobenzoate and other amino acid ligands has led to their use in asymmetric catalysis, where chiral metal complexes catalyze reactions to produce optically pure compounds. mdpi.com The coordination of the amino acid ligand to the metal center is crucial for transferring stereochemical information during the catalytic cycle. mdpi.com
Examples of coordination with related ligands include the formation of various structures with zinc, where the specific isomer of aminobenzoic acid influences the morphology of the resulting zinc oxide nanoparticles. researchgate.net Schiff bases derived from amino-functionalized aromatic compounds are also known to form stable and often octahedral complexes with transition metals like Cu(II), Co(II), Ni(II), Cr(III), and Fe(III). mdpi.com
Synthesis and Characterization of Aminobenzoate Complexes with 3d-Metals (e.g., Co, Cu, Zn, Mn, Ni, Fe)
Complexes of 3-aminobenzoate with first-row transition metals (3d-metals) are typically synthesized by reacting a soluble salt of the desired metal (e.g., chloride, nitrate (B79036), or acetate) with this compound or 3-aminobenzoic acid in a suitable solvent, often water or ethanol (B145695). sapub.org The resulting complexes can be isolated as crystalline solids.
Characterization of these complexes involves a suite of analytical techniques to determine their composition, structure, and bonding. Elemental analysis provides the empirical formula. Spectroscopic methods are crucial for elucidating the coordination environment of the metal ion.
Infrared (IR) Spectroscopy : This technique is used to confirm the coordination of the ligand to the metal ion. Shifts in the characteristic vibrational frequencies of the carboxylate (COO⁻) and amino (NH₂) groups upon complexation provide evidence of bonding. For instance, coordination through the nitrogen atom of an amino group is often confirmed by shifts in N-H stretching bands. mdpi.comresearchcommons.org
UV-Visible Spectroscopy : The electronic absorption spectra of these complexes reveal information about the d-orbital splitting and the geometry of the metal center. The d-d transitions observed are characteristic of the specific metal ion and its coordination environment (e.g., octahedral or tetrahedral). researchgate.netijsdr.org For example, octahedral nickel(II) complexes typically exhibit three spin-allowed d-d transitions. researchgate.net
The coordination of 3-aminobenzoate can lead to mononuclear, dinuclear, or polynuclear structures, depending on the reaction conditions and the metal ion involved. The ligand can act as a monodentate, bidentate, or bridging ligand. libretexts.orglibretexts.org In many characterized structures, 3d-metal ions achieve common coordination numbers of four, five, or six, resulting in geometries such as tetrahedral, square pyramidal, or octahedral. researchcommons.orgnih.govmdpi.com
| Metal Ion | Typical Synthesis Method | Common Geometry | Key Characterization Techniques | Structural Features |
|---|---|---|---|---|
| Co(II/III) | Reaction of CoCl₂ or Co(NO₃)₂ with 3-aminobenzoic acid in solution. nih.gov | Distorted Octahedral researchgate.netresearchgate.net | X-ray Diffraction, IR Spectroscopy, UV-Vis Spectroscopy | Can form mononuclear or polynuclear structures; ligand can be bidentate. nih.gov Cobalt(III) complexes are often inert to ligand substitution. mdpi.com |
| Cu(II) | Reaction of Cu(II) salts with the ligand in aqueous or alcoholic media. researchgate.net | Distorted Square-Pyramidal, Octahedral nih.gov | X-ray Diffraction, EPR Spectroscopy, Magnetic Susceptibility | Frequently forms dinuclear structures with bridging ligands, leading to magnetic coupling. nih.gov |
| Zn(II) | Direct reaction of Zn(II) salts with the ligand. sapub.orgmdpi.com | Tetrahedral, Octahedral ucj.org.ua | IR Spectroscopy, Elemental Analysis | Forms colorless, diamagnetic complexes. libretexts.org |
| Mn(II/III) | Reaction of Mn(II) salts; oxidation can lead to Mn(III) complexes. | Octahedral | Magnetic Susceptibility, IR Spectroscopy | High-spin Mn(II) (d⁵) and Mn(III) (d⁴) complexes are common. |
| Ni(II) | Reaction of Ni(BF₄)₂·6H₂O or other Ni(II) salts with the ligand. nationalmaglab.org | Octahedral researchgate.netdocbrown.info | UV-Vis Spectroscopy, Magnetic Susceptibility, X-ray Diffraction | Typically forms paramagnetic, green-colored complexes with octahedral geometry. researchgate.net |
| Fe(II/III) | Reaction of Fe(II) or Fe(III) salts under controlled conditions. mdpi.com | Octahedral mdpi.com | Mössbauer Spectroscopy, Magnetic Susceptibility, X-ray Diffraction | Can exist in multiple spin states; used in catalytic applications. mdpi.com |
Impact of Metal Ions on Polymerization Processes
The incorporation of 3d-metal ions into polymer structures through coordination with ligands like 3-aminobenzoate can significantly affect the polymer's properties and can be a route to forming coordination polymers. researchgate.net These metal complexes can also act as catalysts in various polymerization reactions.
Metal-containing monomers can be polymerized to form coordination polymers, where the metal centers are linked by organic ligands. nih.gov This approach allows for the creation of materials with tailored properties, combining the processability of polymers with the functional characteristics (e.g., catalytic, magnetic) of the metal complexes. nih.gov
Furthermore, polymer-supported metal complexes, where a metal-aminobenzoate complex is anchored to a polymer backbone, have garnered interest for their catalytic activity. researchgate.nettandfonline.com This heterogeneous catalysis approach offers advantages such as easy separation of the catalyst from the reaction products and potential for catalyst recycling. proquest.com For instance, iron complexes have been widely studied as catalysts for various organic transformations, including oxidation and C-C bond formation reactions, and have found application in controlled radical polymerization techniques. mdpi.com The catalytic activity is influenced by the nature of the metal ion and the coordination environment provided by the ligand. researchgate.net
Electronic Structure and Magnetic Properties of Complexes
The electronic structure and magnetic properties of 3d-metal aminobenzoate complexes are direct consequences of the number of d-electrons on the metal ion and the nature of the metal-ligand interactions.
The electronic absorption spectra of these complexes in the visible and ultraviolet regions provide insight into their electronic structure. The spectra are typically dominated by d-d transitions and charge-transfer bands. For octahedral Ni(II) complexes (a d⁸ system), three spin-allowed d-d transitions are generally observed, corresponding to the transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. researchgate.net The positions of these bands are used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq or Δo) and the Racah parameter (B), which quantify the strength of the metal-ligand interaction and the extent of interelectronic repulsion, respectively. ijsdr.org
The magnetic properties of these complexes depend on the number of unpaired d-electrons. Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic (e.g., Zn(II), low-spin Co(III)). mdpi.com The magnetic susceptibility of paramagnetic complexes can be measured over a range of temperatures to determine the effective magnetic moment (μ_eff). nationalmaglab.org For a simple paramagnetic system, this value is often close to the "spin-only" value but can be influenced by orbital contributions.
In polynuclear complexes, particularly those of Cu(II), magnetic exchange interactions can occur between adjacent metal centers, transmitted through the bridging ligands. nih.gov This interaction can be either ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins in an anti-parallel fashion). mdpi.com Temperature-dependent magnetic susceptibility measurements are the primary tool for studying these exchange interactions, allowing for the determination of the exchange coupling constant (J), which quantifies the strength and nature of the magnetic interaction. nih.gov For example, many dinuclear copper(II) complexes bridged by phenolate (B1203915) or other oxygen-containing ligands exhibit antiferromagnetic coupling. nih.gov
| Metal Ion | d-Electron Configuration | Typical Electronic Transitions | Magnetic Behavior | Typical Room Temp. Magnetic Moment (μ_eff) / Bohr Magnetons (BM) |
|---|---|---|---|---|
| Co(II) (high-spin) | d⁷ | d-d transitions in the visible region | Paramagnetic | 4.3 - 5.2 |
| Co(III) (low-spin) | d⁶ | Spin-allowed d-d transitions | Diamagnetic mdpi.com | 0 |
| Cu(II) | d⁹ | Broad d-d band in the visible region researchgate.net | Paramagnetic; often shows magnetic exchange in polynuclear species nih.gov | 1.7 - 2.2 mdpi.com |
| Zn(II) | d¹⁰ | No d-d transitions; charge transfer in UV | Diamagnetic | 0 |
| Mn(II) (high-spin) | d⁵ | Spin-forbidden, weak d-d bands | Paramagnetic | ~5.9 |
| Ni(II) | d⁸ | Three spin-allowed d-d bands (³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)) researchgate.net | Paramagnetic | 2.9 - 3.4 |
| Fe(II) (high-spin) | d⁶ | Spin-allowed d-d transition | Paramagnetic | ~5.5 |
| Fe(III) (high-spin) | d⁵ | Spin-forbidden, weak d-d bands | Paramagnetic | ~5.9 |
Polymer Chemistry and Advanced Materials Science Applications
Polymerization of 3-Aminobenzoic Acid Monomers
Chemical Oxidative Polymerization Using Initiators
Chemical oxidative polymerization is a prevalent method for synthesizing P3ABA. This process typically involves an oxidizing agent, or initiator, to trigger the polymerization of the 3-ABA monomer in a suitable solvent medium. Ammonium (B1175870) persulfate (APS) is a commonly used initiator for this reaction. uss.clresearchgate.net
The reaction conditions, such as the solvent and temperature, significantly influence the polymerization outcome, including the yield and properties of the resulting polymer. For instance, polymerization has been conducted in both acidic (e.g., 1M HCl) and alkaline (e.g., 0.49M NaOH) media. uss.cl Research has shown that conducting the polymerization in 1 M methane (B114726) sulfonic acid (MSA) can lead to significantly higher yields compared to traditional solvents like HCl. google.comgoogle.com In one study, polymerization in MSA at 25°C yielded P3ABA, designated HpM3, in much greater quantities than standard methods using HCl. google.comgoogle.com The presence of certain metal ions, such as Cu(II), has also been shown to increase the polymer yield in HCl medium. uss.cl
Table 1: Research Findings on Chemical Oxidative Polymerization of 3-ABA
| Initiator/Catalyst | Reaction Medium | Temperature | Yield | Observations | Reference |
| Ammonium Persulfate (APS) | 1M HCl | 10°C (7 days) | 0.7% | Standard conditions result in very low yield. | google.com |
| Ammonium Persulfate (APS) | 1M Methane Sulfonic Acid (MSA) | 25°C (24h) | Significantly higher than in HCl | MSA proves to be a more effective solvent for polymerization. | google.comgoogle.com |
| Ammonium Persulfate (APS), FeCl₃ | 10 mL HCl in 100 mL distilled water | 50°C (3h) | Not specified | Used to synthesize a PABA/CoZIF composite. mdpi.com | mdpi.com |
| Ammonium Persulfate (APS) | 1M HCl with Cu(II) ions | Not specified | 15.3% | Yield increased from 8.7% in the absence of Cu(II). | uss.cl |
Electrochemical Polymerization Techniques
Electrochemical polymerization offers an alternative route to synthesize P3ABA, typically as a thin film deposited on an electrode surface. This technique involves the direct oxidation of the 3-ABA monomer by applying an electrical potential. The process is initiated by the irreversible oxidation of the amino group, forming cation radicals which then couple to form oligomeric or polymeric chains. rsc.org
This method is often carried out using cyclic voltammetry (CV), where the potential is swept between defined limits for a set number of cycles. uc.pt Studies have shown that the first potential scan for 3-ABA shows an irreversible oxidation peak at approximately +0.85 V. rsc.org As the number of scans increases, the growth of the polymer film can be observed, although this can sometimes be limited by the formation of shorter oligomers that passivate the electrode surface. rsc.org The resulting films are often described as being composed of short-chain polymers or oligomers. uc.pt
Table 2: Research Findings on Electrochemical Polymerization of 3-ABA
| Electrode | Monomer Concentration | Electrolyte/Medium | Potential Range | Scan Rate | Key Findings | Reference |
| Graphite Screen-Printed Electrode (G/SPE) | 10 mM 3-ABA | 50 mM H₂SO₄ | -0.1 to 1.2 V | 50 mV s⁻¹ | Formation of shorter 3-ABA oligomers observed. rsc.org | rsc.org |
| Glassy Carbon | 0.05 M 3-ABA | 0.5 M / 1.0 M H₂SO₄ | Up to 0.9 - 1.0 V | 50 mV s⁻¹ | Forms short-chain conducting polymers. uc.pt | uc.pt |
| Gold-coated BD-R/DVD-R | Not specified | 0.5 M H₂SO₄ | Not specified | 20 mV/s | Film thickness increases with electropolymerization. researchgate.net | researchgate.net |
Copolymerization Studies
To enhance properties such as processability, solubility, and conductivity, 3-aminobenzoic acid can be copolymerized with other monomers, most notably aniline (B41778). ias.ac.in These copolymers blend the characteristics of both constituent polymers, offering a pathway to materials with intermediate and often improved properties compared to their homopolymer counterparts. scirp.orgscirp.org
Synthesis and Characterization of Poly(aniline-co-o-anthranilic acid) and Other Copolymers
While this article focuses on 3-aminobenzoic acid, the synthesis of copolymers using its isomer, o-anthranilic acid (2-aminobenzoic acid), is a significant area of research for modifying polyaniline. Copolymers of aniline and o-anthranilic acid have been synthesized via chemical oxidation in 1 M HCl using ammonium persulfate as the oxidant. scirp.orgscirp.org Characterization using FTIR and UV-Vis spectroscopy confirms the successful incorporation of the o-anthranilic acid units into the polymer chain. scirp.org Research indicates that the yield of these copolymers tends to decrease as the proportion of aniline in the initial monomer feed increases. scirp.orgscirp.org
Similarly, copolymers of aniline with 3-aminobenzoic acid have been synthesized and studied. uss.cl The chemical copolymerization is typically performed in an acidic medium like 1M HCl. uss.cl The properties of the resulting poly(aniline-co-3-aminobenzoic acid) are highly dependent on the mole fraction of the comonomers in the feed. For example, the thermal stability of the copolymers has been found to increase as the initial mole fraction of aniline is decreased. uss.cl The electrical conductivity of these copolymers can be tailored, with reported values ranging from 10⁻³ to 10⁻¹⁰ S cm⁻¹. uss.cl
Table 3: Research Findings on Aniline/Aminobenzoic Acid Copolymers
| Copolymer System | Synthesis Method | Key Findings | Reference |
| Poly(aniline-co-o-anthranilic acid) | Chemical oxidation (APS, 1M HCl) | Yield decreases as aniline feed ratio increases. scirp.orgscirp.org Improved processability over PANI. scirp.org | scirp.orgscirp.org |
| Poly(aniline-co-3-aminobenzoic acid) | Chemical oxidation (APS, 1M HCl) | Thermal stability increases as aniline feed ratio decreases. Electrical conductivity ranges from 10⁻³ to 10⁻¹⁰ S cm⁻¹. uss.cl | uss.cl |
| Poly(aniline-co-m-aminobenzoic acid) on PVA | In situ polymerization | Conductivity of composite films decreased with increasing m-ABA content. ias.ac.in | ias.ac.in |
Functionalization of Polymeric Systems
The ability to chemically modify a polymer after its synthesis opens up vast possibilities for creating highly specialized materials. This post-polymerization modification is a key advantage of polymers derived from functional monomers.
Chemical Modification of Poly(3-aminobenzoic acid)
A significant advantage of P3ABA is that the carboxylic acid (-COOH) groups on the benzoic rings are not significantly damaged during the polymerization process. researchgate.net These accessible functional groups serve as reactive sites for further chemical modification. This allows the P3ABA backbone to be functionalized, for example, by attaching other molecules to tailor its properties for specific applications. Research has demonstrated the successful post-modification of P3ABA with molecules like 3-aminophenylboronic acid (3APBA). researchgate.net This functionalization is important for applications such as the development of chemical sensors, where the attached molecules can act as recognition elements for specific analytes. researchgate.net The presence of these modifiable carboxyl groups, along with the inherent amino groups in the polymer backbone, provides a versatile platform for creating advanced functional materials. researchgate.net
Incorporation of Metal Nanoparticles for Enhanced Properties
The integration of metal nanoparticles into polymer matrices is a widely adopted strategy to create nanocomposites with synergistic or enhanced functionalities. d-nb.info The polymer matrix can control the environment around the metal nanoparticles, influencing the selectivity of chemical reactions, while the nanoparticles can improve the electrical and catalytic properties of the polymer. d-nb.info This approach is particularly effective for poly(3-aminobenzoate) (P3ABA), where the polymer acts as a support and stabilizing agent for metal nanoparticles, such as silver (AgNPs) and gold (AuNPs). d-nb.infomdpi.com
The incorporation of metal nanoparticles into conducting polymers like P3ABA can significantly boost the performance of the resulting composite material. d-nb.info For instance, dispersing metal nanoparticles within a conducting polymer matrix helps maintain electrical connectivity to the underlying electrode, which can lead to superior electrocatalytic properties compared to the bulk metal. d-nb.info One method for creating these composites involves using phosphomolybdate both as an oxidizing agent for the polymerization of the monomer and as a reducing agent for the metal ions, resulting in metal nanoparticles embedded within the polymer matrix. d-nb.info
Research has demonstrated the successful synthesis of P3ABA composites combined with silver nanoparticles (AgNPs). mdpi.com The incorporation of AgNPs into the P3ABA matrix enhances the material's electrocatalytic properties, leading to a more stable system. mdpi.com Similarly, gold nanoparticles have been combined with PANI-related polymers on flexible carbon cloth electrodes, where the polymer acts as a dispersing and binding agent for the nanoparticles. researchgate.net The unique physical and chemical properties of metal nanoparticles, such as their large surface-to-volume ratio and high surface atom percentage, are key to improving the performance of these composites in various applications, including catalysis and sensing. nih.gov
Applications in Advanced Materials
The unique properties of sodium 3-aminobenzoate-derived polymers, especially when combined with other advanced materials like nanoparticles, have opened doors to a variety of applications, particularly in the development of sensors and functional polymer systems.
A significant application of poly(3-aminobenzoic acid) (P3ABA) is in the fabrication of electrochemical biosensors, most notably for glucose detection. mdpi.com These sensors are critical for monitoring diabetes. mdpi.com Non-enzymatic glucose sensors developed using a composite of P3ABA and silver nanoparticles (AgNPs) have shown considerable promise. mdpi.com The P3ABA matrix provides stability and a platform for the AgNPs, which possess excellent electrocatalytic properties for glucose oxidation. mdpi.com
A study on a non-enzymatic glucose sensor based on a P3ABA/AgNP composite deposited on a glassy carbon electrode demonstrated high sensitivity and a low detection limit. mdpi.com This sensor operates in a 0.1 M sodium hydroxide (B78521) (NaOH) solution, which serves as the supporting electrolyte. mdpi.com The performance of such sensors is evaluated through electrochemical methods like cyclic voltammetry and chronoamperometry. mdpi.com
Another approach involves the one-step electrochemical synthesis of a platinum/reduced graphene oxide/poly(3-aminobenzoic acid) (Pt/rGO/P3ABA) nanocomposite film on a screen-printed carbon electrode (SPCE). researchgate.net This composite exhibits excellent electrocatalytic activity towards hydrogen peroxide, a product of enzymatic glucose oxidation, making it a suitable platform for immobilizing glucose oxidase (GOx). researchgate.net The resulting biosensors have demonstrated high sensitivity and selectivity, making them viable for clinical diagnostics. researchgate.net
The performance metrics of various glucose sensors incorporating P3ABA or similar conductive polymers are detailed in the table below.
| Sensor Composition | Analyte | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| GCE/P3ABA/AgNP | Glucose | 1 to 16 mM | 0.2 µM | 50.71 µA mM⁻¹ cm⁻² | mdpi.com |
| Pt/rGO/P3ABA-SPCE | Glucose | Not Specified | Not Specified | Not Specified | researchgate.net |
| AuNPs/PANI/CC | Glucose | 10.26 µM to 10.0 mM | 3.08 µM | 150 µA cm⁻² mM⁻¹ | researchgate.net |
| GOx-PtNPs-PAA-aSPCE | Glucose | 20 µM to 2.3 mM | 7.6 µM | 42.7 µA∙mM⁻¹∙cm⁻² | mdpi.com |
GCE: Glassy Carbon Electrode, P3ABA: Poly(3-aminobenzoic acid), AgNP: Silver Nanoparticle, Pt: Platinum, rGO: reduced Graphene Oxide, SPCE: Screen-Printed Carbon Electrode, AuNPs: Gold Nanoparticles, PANI: Polyaniline, CC: Carbon Cloth, GOx: Glucose Oxidase, PAA: Poly(Azure A), aSPCE: activated Screen-Printed Carbon Electrode.
Conducting polymers (CPs), a class that includes poly(3-aminobenzoic acid), are central to the advancement of biosensors due to their unique combination of metal-like electrical properties and polymer-like processability. nih.gov These materials serve as ideal matrices for immobilizing biorecognition molecules such as enzymes, antibodies, and DNA. nih.gov The presence of functional groups like the carboxylic acid and amine moieties in P3ABA facilitates the covalent attachment of these biomolecules. nih.gov
The general principle of these biosensors involves confining a specific biorecognition element to the surface of an electrode modified with the conducting polymer. nih.gov The polymer matrix not only supports the biomolecule but also plays an active role in the sensing mechanism through its excellent electrical conductivity and high electronic affinity, which facilitates signal transduction. nih.gov
Composites of conducting polymers with nanomaterials like carbon nanotubes and metal nanoparticles are frequently used to enhance sensor sensitivity. nih.gov For example, polyaniline (PANI), a polymer structurally related to P3ABA, has been used to create hydrogels for multiplexed biosensors capable of detecting glucose, lactate, and triglycerides simultaneously. nih.gov Copolymers of aniline and 3-aminobenzoic acid have also been synthesized and characterized for their electrical conductivity and thermal stability. uss.cl The resulting materials often exhibit synergistic properties, combining the advantages of the individual components to create highly effective biosensing platforms. nih.gov
While direct studies on sodium 3-aminobenzoate (B8586502) for this specific application are limited, research on analogous compounds like sodium 4-[(4-chlorobenzoyl) amino] benzoate (B1203000) (SCAB) provides significant insights into the potential role of sodium benzoate derivatives in polymer processing. mdpi.comresearchgate.net These molecules can act as nucleating agents in polymers like polypropylene (B1209903) (PP), but their effectiveness is often hampered by poor dispersion in the polymer matrix. researchgate.net
To overcome this, a strategy involving the formation of hydrogen-bonded self-assembled structures has been developed. mdpi.comresearchgate.net By physically blending SCAB with compounds like erucamide (B86657) (ECM) or zinc stearate, a composite is formed where hydrogen bonds promote the creation of a self-assembled structure. mdpi.commdpi.com This structure improves the dispersion of the nucleating agent throughout the polymer matrix. mdpi.comresearchgate.net
Scanning electron microscopy (SEM) has visualized how these self-assembled structures prevent the aggregation of the benzoate derivative within the polypropylene. researchgate.net Furthermore, the additive can also provide an internal lubrication effect, which is beneficial during processing. mdpi.commdpi.com Rheological studies have confirmed that additives like ECM can act as a lubricant. mdpi.com This improved dispersion and lubrication leads to enhanced crystallization properties and better mechanical performance of the final polymer product, including increased flexural and tensile strength. researchgate.netresearchgate.net The study of these self-assembled systems offers a pathway for designing advanced polymer composites with tailored properties. sciopen.com
Analytical Chemistry Methodologies
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to convert a compound into a product (a derivate) that is more suitable for a specific analytical technique. In the case of compounds like 3-aminobenzoic acid, derivatization can significantly enhance detection sensitivity, particularly in fluorescence-based methods.
3-Aminobenzoic acid, the parent acid of Sodium 3-aminobenzoate (B8586502), serves as an effective derivatizing agent, or "tag," for the analysis of complex carbohydrates. nih.gov This is particularly valuable in the field of glycobiology, where understanding the structure and quantity of carbohydrates is essential.
In a key application, 3-aminobenzoic acid is used to label reducing carbohydrates through a process called reductive amination. nih.gov A comparative study of nine different monoaminobenzene derivatives found that those substituted at the 3-position, including 3-aminobenzoic acid, exhibited excellent reactivity with reducing carbohydrates. nih.gov Although their inherent fluorescence and molar absorptivity are not as high as their 2- and 4-amino counterparts, their high reactivity makes them superior labeling reagents. nih.gov
Once labeled, the carbohydrate-benzoate derivatives can be separated with high resolution using capillary electrophoresis (CE) and detected with high sensitivity by a laser-induced fluorescence (LIF) detector. This CE-LIF method has been successfully applied to the analysis of various carbohydrate chains, including those from sialic acid-containing glycoproteins and high-mannose type oligosaccharides. nih.gov The technique is remarkably sensitive, with a lower limit of detection in the attomole (10⁻¹⁸ mol) range. nih.gov
Table 1: Reactivity and Application of 3-Aminobenzoic Acid in Carbohydrate Analysis
| Parameter | Finding | Citation |
| Reaction Type | Reductive amination | nih.gov |
| Target Molecules | Reducing carbohydrates (e.g., maltose, oligosaccharides from glycoproteins) | nih.gov |
| Key Advantage | High reactivity of the 3-amino position | nih.gov |
| Analytical Technique | Capillary Electrophoresis with Laser-Induced Fluorescent Detection (CE-LIF) | nih.gov |
| Detection Limit | As low as 10⁻¹⁶ mol (injected amount) | nih.gov |
Chromatographic and Spectrometric Quantification Methods
Chromatographic and spectrometric techniques are the cornerstones of modern analytical chemistry, providing powerful tools for separating, identifying, and quantifying chemical substances.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Sodium 3-aminobenzoate. Purity assessment is crucial, especially in pharmaceutical applications, to ensure that the compound is free from impurities, such as its structural isomers (2-aminobenzoic acid and 4-aminobenzoic acid) and other related substances. helixchrom.comsielc.com
The separation of aminobenzoic acid isomers can be challenging due to their similar physicochemical properties. helixchrom.comsielc.com However, specialized HPLC methods, particularly mixed-mode chromatography, have proven effective. helixchrom.comsielc.com These methods utilize columns that combine reversed-phase and ion-exchange mechanisms to exploit subtle differences in the hydrophobicity and ionic character of the isomers, leading to enhanced resolution. helixchrom.com
For instance, a Primesep 100 column, which has reversed-phase and cation-exchange properties, can achieve baseline separation of 2-, 3-, and 4-aminobenzoic acid within ten minutes, producing excellent peak shapes. sielc.comsielc.com The retention time of the analytes is controlled by adjusting the mobile phase parameters, such as the concentration of the organic modifier (e.g., acetonitrile), buffer concentration, and pH. helixchrom.com Detection is typically performed using a UV detector. sielc.comsielc.com
Table 2: Example HPLC Method for Isomer Separation
| Parameter | Condition | Citation |
| Column Type | Mixed-mode (Reversed-phase/Cation-exchange), e.g., Primesep 100 | sielc.comsielc.com |
| Analytes Separated | 2-Aminobenzoic acid, 3-Aminobenzoic acid, 4-Aminobenzoic acid | helixchrom.comsielc.com |
| Separation Principle | Exploits differences in hydrophobicity and ionic properties | helixchrom.com |
| Controllable Parameters | Acetonitrile concentration, buffer concentration, buffer pH | helixchrom.com |
| Detection | UV Detection | sielc.com |
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Isomer Identification
While HPLC with UV detection can separate isomers, unequivocal identification often requires the coupling of liquid chromatography with mass spectrometry (MS). Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful hyphenated technique ideal for this purpose. It combines the separation capabilities of LC with the high-resolution and accurate mass measurement capabilities of a QTOF mass spectrometer. nih.govnoaa.gov
In the context of this compound, an LC-QTOF-MS method would first separate the 3-aminobenzoate from its isomers and any other impurities using an appropriate LC column, similar to the HPLC methods described previously. As the separated compounds elute from the column, they are ionized (e.g., using electrospray ionization, ESI) and enter the mass spectrometer. nih.gov
The QTOF analyzer provides two key pieces of information for identification:
Accurate Mass Measurement: The TOF analyzer measures the mass-to-charge ratio (m/z) of the molecular ions with very high accuracy (typically to within a few parts per million). This allows for the determination of the elemental formula of the compound, which is the same for all aminobenzoic acid isomers.
Fragmentation Pattern: The quadrupole can be used to select a specific ion (e.g., the molecular ion of an aminobenzoic acid isomer) and subject it to collision-induced dissociation (CID). The resulting fragment ions produce a characteristic mass spectrum (MS/MS spectrum) that acts as a "fingerprint" for that specific isomer. Differences in the fragmentation patterns between the 2-, 3-, and 4-isomers would allow for their unambiguous identification.
This technique is invaluable for characterizing impurities and degradation products in complex samples. nih.gov
Reference Standards and Quality Control Applications
Reference standards are highly purified compounds used as a benchmark for analytical measurements. They are essential for method validation, calibration, and ensuring the quality and consistency of products.
Both 3-aminobenzoic acid and its sodium salt are utilized as reference standards in the pharmaceutical industry. sigmaaldrich.com The United States Pharmacopeia (USP) provides an "Aminobenzoate sodium" reference standard intended for use in quality tests and assays as specified in official USP compendia. sigmaaldrich.com
Furthermore, 3-aminobenzoic acid is available as a pharmaceutical secondary standard. sigmaaldrich.com It is also known as "Mesalazine Impurity E," a related compound of the anti-inflammatory drug mesalazine. sigmaaldrich.comchemicalbook.com In this capacity, it is used in quality control laboratories for several purposes:
Method Development: To develop and validate analytical methods, such as HPLC, for the quantification of 3-aminobenzoic acid in bulk drugs and finished pharmaceutical products. sigmaaldrich.com
Release Testing: As part of the quality control process to ensure that batches of a drug substance or product meet the required specifications for purity. sigmaaldrich.com
Calibration: To calibrate analytical instruments and ensure the accuracy of quantitative measurements. sigmaaldrich.com
These certified reference materials provide traceability to primary standards from major pharmacopeias and are produced under stringent quality management systems (e.g., ISO 17034 and ISO/IEC 17025) to ensure their reliability. sigmaaldrich.com
Biochemical Interactions and Mechanistic Biology Non Clinical Focus
Metabolic Pathways and Biotransformations
The biological function and metabolism of 3-aminobenzoic acid (3-ABA), the parent acid of sodium 3-aminobenzoate (B8586502), within endogenous human biochemical pathways remain largely unexplored. physiology.org Unlike its structural isomers, 2-aminobenzoic acid and 4-aminobenzoic acid, which are utilized by intestinal bacteria as essential substrates for synthesizing folic acid, the specific roles of 3-ABA in the host's metabolic systems are not well-documented. physiology.org Current research has primarily focused on its effects as a dietary component and its interaction with gut microbiota rather than its participation in intrinsic human metabolic cascades.
The gut microbiome plays a significant role in the metabolism and degradation of 3-aminobenzoic acid (3-ABA). physiology.org Studies have shown that fecal levels of 3-ABA can be influenced by the composition and functional capacity of intestinal bacteria. physiology.orgnih.gov In patients with ulcerative colitis (UC), a condition characterized by dysbiosis, there is an enrichment of bacterial genes involved in the degradation of aminobenzoic acid (ABA). physiology.orgphysiology.orgnih.gov This accelerated degradation leads to significantly lower fecal 3-ABA levels in UC patients compared to healthy individuals. physiology.orgoup.com
Metagenomic analysis has identified an inverse relationship between the abundance of Escherichia_Shigella and the levels of luminal 3-ABA, suggesting these bacteria are involved in its degradation. physiology.org A specific degradation pathway has been identified in Comamonas sp. strain QT12, involving the gene mabA. This gene encodes the enzyme 3-aminobenzoate 6-monooxygenase, which catalyzes the conversion of 3-aminobenzoate to 5-aminosalicylate (B10771825). researchgate.netnih.gov
| Gene | Enzyme | Function in 3-ABA Degradation | Organism |
| mabA | 3-aminobenzoate 6-monooxygenase | Catalyzes the conversion of 3-aminobenzoate to 5-aminosalicylate researchgate.netnih.gov | Comamonas sp. strain QT12 researchgate.netnih.gov |
Molecular Interactions with Cellular Systems
Sodium 3-aminobenzoate has been identified as a regulator of epithelial permeability and intestinal barrier function. physiology.orgphysiology.orgnih.gov In cellular models using Caco-2 cells, a human colon adenocarcinoma cell line, 3-ABA demonstrated the ability to enhance the integrity of the intestinal epithelial barrier. physiology.org This effect is characterized by a significant increase in transepithelial electrical resistance (TEER), a key indicator of barrier function, and a reduction in epithelial permeability to molecules like 70-kDa FITC-dextran. physiology.orgnih.govoup.com The disruption of this barrier is a central factor in the pathogenesis of conditions like ulcerative colitis. physiology.org
The mechanism by which this compound enhances intestinal barrier function involves the modulation of tight junction proteins, which are crucial for maintaining the seal between adjacent epithelial cells. physiology.org Gene expression analysis in Caco-2 cells stimulated with 3-ABA revealed a significant upregulation of key tight junction molecules. physiology.orgnih.gov Specifically, the expression of Claudin-1 (CLDN1) and Tight Junction Protein 1 (TJP1), also known as Zonula Occludens-1 (ZO-1), was increased. physiology.orgphysiology.orgnih.gov
Furthermore, in a mouse model of colitis, rectal administration of 3-ABA led to the upregulation of Tjp1 and Occludin (Ocln). physiology.org Immunohistochemistry confirmed the increased protein expression of these molecules, reinforcing the role of 3-ABA in strengthening the epithelial barrier at a molecular level. physiology.org
Table of Research Findings: Effect of 3-ABA on Tight Junction Molecules
| Molecule | Gene Name | Model System | Observed Effect |
|---|---|---|---|
| Claudin-1 | CLDN1 | Caco-2 cells | Upregulation of gene expression physiology.orgnih.gov |
| Tight Junction Protein 1 (ZO-1) | TJP1 | Caco-2 cells | Upregulation of gene expression physiology.orgnih.gov |
| Tight Junction Protein 1 (ZO-1) | Tjp1 | Mouse model (DSS-induced colitis) | Upregulation of gene expression physiology.org |
The barrier-enhancing properties of this compound are directly linked to its anti-inflammatory effects in experimental models. physiology.org By strengthening the intestinal epithelial barrier, 3-ABA helps to prevent the translocation of harmful bacteria and other luminal antigens into the mucosal tissue, thereby reducing the triggers for an inflammatory response. physiology.org
In a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis mouse model, rectal administration of 3-ABA was shown to effectively ameliorate colitis. physiology.orgnih.gov This was evidenced by significant improvements in clinical signs such as body-weight loss and shortening of the colon, as well as reduced histologic scores of inflammation. oup.com The anti-inflammatory effect is attributed to the enhanced epithelial barrier function and a subsequent reduction in inflammation. physiology.org
Interaction with Biological Macromolecules and Enzymes
The biological interactions of this compound, and its corresponding acid form, 3-aminobenzoic acid (3-ABA), have been elucidated through various non-clinical research studies. These investigations have revealed specific interactions with crucial biological macromolecules, including the ribosome, and have identified enzymes for which 3-aminobenzoate can act as a substrate or a structural basis for inhibition.
Interaction with the Ribosome
Recent high-resolution cryo-electron microscopy studies have provided a detailed mechanistic understanding of how 3-aminobenzoic acid, referred to as meta-aminobenzoic acid (mABZ) in this context, interacts with the bacterial ribosome. When acylated to a transfer RNA (tRNA) and delivered to the ribosome's aminoacyl-tRNA site (A-site), mABZ positions itself within the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. nih.govacs.org
The key findings from these structural studies indicate that the aromatic ring of mABZ sterically obstructs the necessary conformational changes within the PTC that are required for efficient catalysis. nih.govacs.org Specifically, the presence of the mABZ monomer in the A-site cleft, a pocket formed by nucleotides A2451 and C2452, physically prevents a critical nucleotide, U2506, from adopting its correct "induced-fit" position. acs.org This, in turn, prevents the subsequent rearrangement of another essential nucleotide, U2585. These conformational changes are vital for precisely orienting the reacting molecules for peptide bond formation. nih.gov The failure to trigger this induced fit leads to a suboptimal positioning of the reactants and disrupts a network of water molecules believed to be important for the chemical reaction, thereby significantly hindering the incorporation of the aminobenzoic acid into a growing polypeptide chain. nih.govacs.org In fact, while other aminobenzoic acid derivatives show some level of incorporation, oligomers containing meta-aminobenzoic acid were barely detectable in in vitro translation assays, highlighting the profound inhibitory nature of this specific interaction. nih.gov
This detailed structural evidence reveals a clear mechanism by which 3-aminobenzoic acid can interfere with the fundamental process of protein synthesis at the level of the ribosome. nih.govacs.org
Interaction with Enzymes
3-Aminobenzoate has been shown to interact with specific enzymes, either as a substrate for degradation or as a structural motif for enzyme inhibitors.
One of the most well-characterized enzymatic interactions involves 3-aminobenzoate 6-monooxygenase (MabA) from the bacterium Comamonas sp. strain QT12. nih.gov This flavin-dependent monooxygenase is essential for the aerobic degradation of 3-aminobenzoate in this organism. nih.gov The enzyme catalyzes the hydroxylation of 3-aminobenzoate to produce 5-aminosalicylate, utilizing NADH as an electron donor and incorporating an oxygen atom from dioxygen. nih.gov Detailed kinetic analysis of the purified MabA enzyme has been performed, providing specific parameters for its interaction with 3-aminobenzoate. nih.gov
| Substrate | Apparent Km (μM) | kcat (s-1) |
|---|---|---|
| 3-Aminobenzoate | 158.51 ± 4.74 | 6.49 ± 0.17 |
| NADH | 189.85 ± 55.70 | 7.41 ± 1.39 |
Data sourced from a study on the degradation of 3-aminobenzoate in Comamonas sp. strain QT12. nih.gov
Additionally, the structural scaffold of 3-aminobenzoic acid has been utilized in the design of inhibitors for other enzymes. For instance, studies on γ-aminobutyric acid aminotransferase (GABA-AT) , a key enzyme in the metabolism of the neurotransmitter GABA, have explored derivatives of 3-aminobenzoic acid. hkbpublications.com While not a direct inhibitor itself, its analogues have been synthesized and shown to inhibit GABA-AT. hkbpublications.com For example, a derivative, N-(2-bromo-2, 4-dinitrophenyl)-3-(1, 3-dioxo-2, 3-dihydro1H-isoindol-2yl) benzamide, demonstrated an inhibition constant (Ki) of 67.79 μM. hkbpublications.com This indicates that the 3-aminobenzoic acid structure can be a foundation for developing molecules that interact with the active site of this important neurological enzyme.
Q & A
Q. What are the recommended synthetic routes for Sodium 3-aminobenzoate, and how can purity be validated?
this compound is typically synthesized by neutralizing 3-aminobenzoic acid with sodium hydroxide under controlled pH conditions. Post-synthesis, purity can be validated via:
- Non-aqueous titration (e.g., using perchloric acid in glacial acetic acid) to quantify the sodium salt .
- Spectroscopic methods (FT-IR, -NMR) to confirm functional groups and structural integrity.
- HPLC with UV detection to identify impurities, ensuring retention time matches certified standards.
Basic Research Question
Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?
Method selection depends on matrix complexity and required sensitivity:
- Ion chromatography for high selectivity in aqueous solutions.
- Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) for organic solvents. Adjust mobile phase pH to 3–4 to enhance peak resolution .
- Challenges : Matrix interference (e.g., proteins or lipids) may require sample pre-treatment (e.g., solid-phase extraction) .
Advanced Research Question
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Use SHELXL for refinement to model atomic positions and thermal parameters. Validate geometry using CIF check tools to ensure bond lengths/angles align with expected values .
- Address hydrogen bonding ambiguities by analyzing Fourier difference maps and applying restraints for disordered regions.
- Key metrics : Final R-factor < 5%, residual electron density < 0.3 eÅ .
Advanced Research Question
Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?
- Conduct graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., D—H⋯A motifs).
- Use Mercury CSD software to visualize intermolecular interactions and quantify their contribution to lattice energy .
- Advanced tip: Compare packing motifs with structurally analogous compounds (e.g., sodium benzoate derivatives) to identify conserved patterns .
Advanced Research Question
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological audit : Compare experimental variables (e.g., cell lines, exposure duration, sodium concentration ranges) across studies .
- Statistical re-analysis : Apply meta-analytical tools to assess heterogeneity (e.g., I-statistic) and identify confounding factors .
- Controlled replication : Design dose-response studies with standardized buffers (e.g., PBS pH 7.4) to isolate compound effects .
Advanced Research Question
Q. What validation criteria are critical for crystallographic studies of this compound?
- Validate against IUCr standards :
- Ensure ADPs (Atomic Displacement Parameters) follow a Wilson plot.
- Verify no symmetry-related outliers in the Ramachandran plot.
- Cross-check with PLATON for missed symmetry or twinning .
Basic Research Question
Q. How does this compound stability vary under different storage conditions?
- Conduct accelerated stability studies :
- Store samples at 4°C, 25°C, and 40°C with humidity control (e.g., 60% RH).
- Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
- Key indicators : Discoloration, pH drift, or new HPLC peaks suggest decomposition .
Advanced Research Question
Q. What strategies mitigate interference in impurity profiling of this compound?
- Use LC-MS/MS to distinguish isobaric impurities (e.g., nitro derivatives).
- Apply 2D --HSQC NMR to resolve overlapping signals in complex mixtures.
- Validation : Spike recovery tests (90–110%) and LOD/LOQ determination .
Advanced Research Question
Q. How to optimize experimental design for mechanistic studies involving this compound?
- Controlled variables : Buffer ionic strength, temperature (±0.5°C), and reaction vessel material (e.g., glass vs. polypropylene).
- Sample size : Use power analysis (α = 0.05, β = 0.2) to determine replicates needed for statistical significance .
- Blinding : Implement double-blind protocols to reduce observer bias .
Advanced Research Question
Q. How can systematic literature reviews enhance hypothesis generation for this compound research?
- Meta-analysis framework :
- Cross-disciplinary synthesis : Compare findings with structurally related sodium salts (e.g., sodium benzoate) to propose novel applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
